N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a tetraazatetracyclic framework that is of interest for its biological activity and potential therapeutic applications.
Source: The compound is cataloged under the CAS number 1358180-55-8, which is a unique identifier used to provide a standardized reference for chemical substances.
Classification: This compound can be classified as an acetamide derivative due to the presence of the acetamide functional group. It also features a thia (sulfur-containing) component and multiple nitrogen atoms within its structure, indicating its potential as a heterocyclic compound.
The synthesis of N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves several steps that typically include:
Technical details regarding specific reagents and conditions used in these synthesis steps can vary based on the desired yield and purity of the final product.
The molecular formula for N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is with a molecular weight of approximately 407.5 g/mol.
Cc1cccc(C)c1NC(=O)Cn1nc2c3c4c(sc3ncn2c1=O)CCCC4, which provides insight into its connectivity and functional groups.N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with different properties.
The mechanism of action for N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is not fully characterized but may involve interactions with biological targets such as enzymes or receptors:
Further studies would be necessary to elucidate specific pathways and targets affected by this compound.
Data on melting point and boiling point are not readily available but can be determined through experimental procedures or estimated based on similar compounds.
N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide has potential applications in various scientific fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1